molecular formula C9H17NO B069354 trans-2-(pyrrolidin-1-yl)cyclopentanol CAS No. 161193-33-5

trans-2-(pyrrolidin-1-yl)cyclopentanol

Cat. No.: B069354
CAS No.: 161193-33-5
M. Wt: 155.24 g/mol
InChI Key: YUKHVOQROHUFMM-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)cyclopentanol is a chemical compound with the molecular formula C9H17NO It features a cyclopentane ring substituted with a hydroxyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)cyclopentanol typically involves the reaction of cyclopentanone with pyrrolidine under specific conditions. One common method includes the use of a catalytic amount of acid to facilitate the nucleophilic addition of pyrrolidine to cyclopentanone, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production methods for 2-(Pyrrolidin-1-yl)cyclopentanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-yl)cyclopentanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Pyrrolidin-1-yl)cyclopentanol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Pyrrolidin-1-yl)cyclopentanol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 2-(Pyrrolidin-1-yl)cyclopentanol is unique due to the combination of the cyclopentanol and pyrrolidine rings, providing a distinct set of chemical properties and reactivity. This dual functionality makes it a versatile compound in various research and industrial applications .

Biological Activity

trans-2-(Pyrrolidin-1-yl)cyclopentanol is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a cyclopentanol ring substituted with a pyrrolidine moiety. Its molecular formula is C10_{10}H17_{17}NO, with a molecular weight of approximately 169.25 g/mol. The presence of both hydroxyl (-OH) and nitrogen-containing heterocycles contributes to its reactivity and biological properties.

The biological activity of this compound is mediated through several mechanisms:

  • Molecular Targets : The compound interacts with specific receptors and enzymes, influencing their activity. This includes potential binding to neurotransmitter receptors, which may affect synaptic transmission and neuronal excitability.
  • Biochemical Pathways : It modulates various biochemical pathways, potentially leading to physiological effects such as neuroprotection or anticonvulsant activity .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anticonvulsant Properties : Some studies suggest that derivatives of cyclopentanol can possess anticonvulsant effects, indicating potential for treating epilepsy or seizure disorders.
  • Neuroprotective Effects : The compound may protect neuronal cells from damage, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses .
  • Antibacterial and Antifungal Activities : Compounds containing pyrrolidine structures have been noted for their antibacterial and antifungal properties, suggesting that this compound could have similar applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Trans-2-(Piperidin-1-yl)cyclopentanolC10_{10}H17_{17}NSimilar structure but with piperidine; may exhibit different biological activities.
Trans-2-(Morpholin-1-yl)cyclopentanolC10_{10}H19_{19}NOContains a morpholine ring; potentially different pharmacological properties.
Trans-2-(Tetrahydroisoquinolin-1-yl)cyclopentanolC12_{12}H15_{15}NMore complex structure; may show varied reactivity and biological effects.

These comparisons highlight how slight modifications in the molecular structure can lead to significant changes in biological activity.

Case Studies and Research Findings

While research specifically targeting this compound is limited, several studies on related compounds provide insights into its potential applications:

  • Neuroprotective Studies : A study investigating pyrrolidine derivatives found that certain compounds exhibited significant neuroprotective effects against oxidative stress in neuronal cell lines, suggesting that this compound could similarly protect against neurodegeneration.
  • Anticonvulsant Activity : Research on cyclopentanol derivatives has demonstrated anticonvulsant properties in animal models, indicating that this compound might be effective in managing seizure disorders .
  • Antimicrobial Properties : A review highlighted the antimicrobial activities of pyrrolidine-containing compounds, suggesting that this compound could be explored for its potential in treating bacterial and fungal infections.

Properties

IUPAC Name

2-pyrrolidin-1-ylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKHVOQROHUFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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